Cas no 1212477-06-9 ((S)-2-Amino-4-phenyl-pentanoic acid)
(S)-2-Amino-4-phenyl-pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-4-phenyl-pentanoic acid
- (2S)-2-amino-4-phenylpentanoic acid
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- MDL: MFCD06858449
- Inchi: 1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8?,10-/m0/s1
- InChI Key: ZZHGQIHRAUVHOE-HTLJXXAVSA-N
- SMILES: OC([C@H](CC(C)C1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 193.11
- Monoisotopic Mass: 193.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 63.3
(S)-2-Amino-4-phenyl-pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB285979-500 mg |
(S)-2-Amino-4-phenyl-pentanoic acid |
1212477-06-9 | 500mg |
€1399.00 | 2023-06-21 | ||
| abcr | AB285979-500mg |
(S)-2-Amino-4-phenyl-pentanoic acid; . |
1212477-06-9 | 500mg |
€1399.00 | 2024-06-09 |
(S)-2-Amino-4-phenyl-pentanoic acid Suppliers
(S)-2-Amino-4-phenyl-pentanoic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on (S)-2-Amino-4-phenyl-pentanoic acid
Recent Advances in the Study of (S)-2-Amino-4-phenyl-pentanoic acid (CAS: 1212477-06-9) in Chemical Biology and Pharmaceutical Research
(S)-2-Amino-4-phenyl-pentanoic acid (CAS: 1212477-06-9) is a chiral amino acid derivative that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its phenyl-substituted side chain and stereospecific configuration, has been investigated for its role in modulating biological pathways, particularly those involving amino acid transporters and metabolic enzymes. Recent studies have explored its utility as a building block for peptide-based therapeutics and as a probe for understanding protein-ligand interactions.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of (S)-2-Amino-4-phenyl-pentanoic acid derivatives as inhibitors of the LAT1 (L-type amino acid transporter 1), a target of interest in cancer therapy. The researchers demonstrated that modifications to the phenyl ring and the amino acid backbone could enhance binding affinity and selectivity, paving the way for novel anticancer agents. The study also utilized computational docking simulations to elucidate the molecular interactions between the compound and LAT1, providing insights for further optimization.
In another recent development, a team from the University of Cambridge reported the use of (S)-2-Amino-4-phenyl-pentanoic acid as a key intermediate in the synthesis of peptidomimetics targeting G-protein-coupled receptors (GPCRs). Their work, published in ACS Chemical Biology, emphasized the compound's versatility in mimicking natural peptide motifs while improving metabolic stability. The researchers achieved notable success in developing analogs with enhanced pharmacokinetic properties, underscoring the potential of this scaffold in GPCR-targeted drug design.
Further investigations have explored the metabolic fate of (S)-2-Amino-4-phenyl-pentanoic acid in vivo. A 2024 preclinical study in Molecular Pharmaceutics examined its absorption, distribution, and excretion profiles in rodent models. The findings revealed favorable bioavailability and minimal off-target effects, supporting its candidacy for further development. Additionally, the study identified potential metabolites, which could inform future safety assessments and structural modifications.
Beyond therapeutic applications, (S)-2-Amino-4-phenyl-pentanoic acid has also found utility in chemical biology tools. For instance, a recent Nature Chemical Biology paper described its incorporation into activity-based probes for profiling enzyme activities in complex biological samples. The probe design leveraged the compound's unique steric and electronic properties to achieve high specificity for target enzymes, enabling new approaches to study metabolic networks.
In conclusion, the growing body of research on (S)-2-Amino-4-phenyl-pentanoic acid (CAS: 1212477-06-9) underscores its multifaceted potential in drug discovery and chemical biology. From its role in targeting amino acid transporters to its utility in peptidomimetic design and enzyme profiling, this compound continues to inspire innovative applications. Future studies may focus on expanding its therapeutic indications and refining its pharmacological properties to unlock its full potential in biomedical research.
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